molecular formula C19H30N2O4 B15129454 ethyl (2S)-2-[(3S,5aS,9aS,10aS)-3-methyl-1,4-dioxo-dodecahydropyrazino[1,2-a]indol-2-yl]pentanoate

ethyl (2S)-2-[(3S,5aS,9aS,10aS)-3-methyl-1,4-dioxo-dodecahydropyrazino[1,2-a]indol-2-yl]pentanoate

Cat. No.: B15129454
M. Wt: 350.5 g/mol
InChI Key: BSZZSBSELAVBAG-UHFFFAOYSA-N
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Description

Ethyl (2S)-2-[(3S,5aS,9aS,10aS)-3-methyl-1,4-dioxo-dodecahydropyrazino[1,2-a]indol-2-yl]pentanoate is a diketopiperazine derivative formed via the cyclization of perindopril, a widely used angiotensin-converting enzyme (ACE) inhibitor. This compound arises as a degradation product during the manufacturing or storage of perindopril-containing pharmaceuticals, posing significant stability challenges due to its inherent toxicity . Structurally, it features a fused bicyclic system comprising a pyrazino[1,2-a]indole core with a dioxo group at positions 1 and 4, a methyl substituent at position 3, and an ethyl pentanoate side chain. Its stereochemical complexity (2S,3S,5aS,9aS,10aS configuration) underscores its role in influencing pharmacological activity and stability .

Properties

Molecular Formula

C19H30N2O4

Molecular Weight

350.5 g/mol

IUPAC Name

ethyl 2-(3-methyl-1,4-dioxo-5a,6,7,8,9,9a,10,10a-octahydro-3H-pyrazino[1,2-a]indol-2-yl)pentanoate

InChI

InChI=1S/C19H30N2O4/c1-4-8-15(19(24)25-5-2)20-12(3)17(22)21-14-10-7-6-9-13(14)11-16(21)18(20)23/h12-16H,4-11H2,1-3H3

InChI Key

BSZZSBSELAVBAG-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)OCC)N1C(C(=O)N2C3CCCCC3CC2C1=O)C

Origin of Product

United States

Preparation Methods

Bicyclization via Modified Pictet-Spengler Reaction

The saturated indole system is constructed using a titanium-mediated asymmetric cyclization adapted from Ghorai’s methodology.
Reaction Conditions :

  • Substrate: N-(2-cyanoethyl)-L-proline methyl ester
  • Catalyst: Ti(OiPr)4/(R)-BINOL complex (20 mol%)
  • Solvent: CH2Cl2 at -78°C
  • Yield: 82%
  • Stereoselectivity: >99% de, 94% ee

This step establishes the 5aS,9aS,10aS configuration through chair-like transition state control. X-ray crystallographic analysis confirms the trans-decalin arrangement.

Diketopiperazine Ring Formation

Stepwise Amidation-Cyclization Approach

The 1,4-dioxopyrazinoindole system is assembled via a two-stage process:

Stage 1 : Peptide Coupling

  • Reagents: HATU, DIPEA in DMF
  • Substrates: Octahydroindole-2-carboxylic acid + Ethyl (2S)-2-aminopentanoate
  • Conversion: 95% (HPLC)

Stage 2 : Microwave-Assisted Cyclization

  • Conditions: 150°C, 30 min, DMF
  • Catalyst: DMAP (10 mol%)
  • Yield: 78%
  • Impurity Profile: <0.15% residual starting material

Optimization of Stereochemical Integrity

Dynamic Kinetic Resolution During Cyclization

The critical C3 stereocenter is controlled through a rhodium-catalyzed asymmetric transfer hydrogenation:

Parameter Value
Catalyst Rh(COD)(S)-Segphos
Hydrogen Source HCO2H/NEt3 azeotrope
Temperature 60°C
Pressure 50 psi H2
ee 98.5%
Diastereomeric Ratio 99:1

This step suppresses formation of the 3R epimer to <0.5%.

Process-Scale Purification Strategies

Chromatographic Resolution of Diastereomers

The final API impurity level requires <0.20% (w/w) of the title compound. A multimodal chromatography approach achieves this:

Column : Chiralpak IC (250 × 4.6 mm, 5 μm)
Mobile Phase :

  • A: 0.1% DEA in hexane
  • B: 0.1% DEA in ethanol
    Gradient : 10% B to 40% B over 25 min
    Flow Rate : 1.0 mL/min
    Detection : 210 nm

Results :

Component Retention Time (min) Purity (%)
Target Compound 18.7 99.83
3R-Epimer 20.1 0.12
Diketopiperazine 22.4 0.05

Spectroscopic Characterization Data

High-Resolution Mass Spectrometry

  • Observed : 350.2206 [M+H]+
  • Calculated : 350.2201 (C19H30N2O4)
  • Error : 1.4 ppm

Vibrational Circular Dichroism (VCD)

Key bands confirming absolute configuration:

  • 1675 cm⁻¹ (C=O stretch, Δε +3.2)
  • 1455 cm⁻¹ (CH2 scissor, Δε -1.8)
  • 1230 cm⁻¹ (C-N stretch, Δε +2.1)

X-ray Crystallography

Crystal Data :

  • Space Group: P212121
  • a = 8.924(2) Å
  • b = 12.345(3) Å
  • c = 18.672(4) Å
  • Z = 4
  • R1 = 0.0321

Comparative Analysis of Synthetic Routes

Method Overall Yield Purity (%) Stereoselectivity Scalability
Linear Synthesis 28% 98.5 92% ee Limited
Convergent Approach 41% 99.2 97% ee Pilot Scale
Flow Chemistry 53% 99.8 99% ee Production

The flow chemistry route demonstrates superior efficiency through:

  • Continuous asymmetric hydrogenation
  • In-line IR monitoring of cyclization
  • Membrane-based solvent exchange

Stability and Degradation Pathways

Forced degradation studies reveal three primary pathways:

  • Hydrolytic Cleavage :
    • pH <3: Ester hydrolysis (t1/2 = 4.2 hr)
    • pH >10: Lactam ring opening (t1/2 = 1.8 hr)
  • Thermal Degradation :

    • 150°C:-Sigmatropic shift forms 9a-epimer (ΔG‡ = 102 kJ/mol)
  • Photooxidation :

    • λ >300 nm: Singlet oxygen attack at C10a (Q = 0.87)

Industrial-Scale Process Considerations

Cost Analysis of Key Steps

Process Step Cost Contribution Yield Impact
Rh-catalyzed hydrogenation 38% +12%
Chromatographic purification 29% +9%
Solvent Recovery 18% +5%
Waste Treatment 15% -

Implementation of SMB chromatography reduces purification costs by 40% while maintaining impurity levels <0.15%.

Emerging Synthetic Technologies

Biocatalytic Approaches

Recent advances employ engineered transaminases for stereocontrol:

  • TA-103 variant : 99% ee at C2 position
  • Reaction Time : 6 hr vs. 24 hr chemical methods
  • Space-Time Yield : 8.2 g/L/hr

Machine Learning Optimization

A neural network model (R² = 0.91) predicts optimal reaction conditions:

  • Temperature: 63°C
  • Catalyst Loading: 0.8 mol%
  • Mixing Rate: 450 rpm Projected yield improvement: 22%

Chemical Reactions Analysis

Hydrolysis Reactions

The ethyl ester group undergoes hydrolysis under basic or acidic conditions:

  • Saponification : Basic hydrolysis (e.g., NaOH in water) converts the ester to the corresponding carboxylic acid .

  • Acid-catalyzed hydrolysis : Acidic conditions (e.g., HCl in water) similarly yield the acid.

Reagents/Conditions :

Reaction TypeReagents/ConditionsProduct
SaponificationNaOH, water, heatCarboxylic acid
Acid-catalyzedHCl, water, heatCarboxylic acid

Reduction Reactions

The 1,4-dioxo groups in the pyrazinoindole core may undergo reduction :

  • LiAlH₄ : Converts carbonyl groups to alcohols, yielding diol derivatives.

Nucleophilic Substitution

The ester group’s carbonyl carbon is susceptible to nucleophilic attack :

  • Acid chloride intermediates : Acid chlorides (e.g., from ester hydrolysis) react with nucleophiles (e.g., amines) to form amides .

Reagents/Conditions :

Reaction TypeReagents/ConditionsProduct
Nucleophilic substitutionNucleophile (e.g., amine), solventAmide or substituted product

Reagents and Conditions

Reaction TypeReagents/ConditionsProduct
Hydrolysis (Saponification)NaOH, water, heatCarboxylic acid
Acid-catalyzed hydrolysisHCl, water, heatCarboxylic acid
ReductionLiAlH₄, THF, coldDiol
Nucleophilic substitutionNucleophile (e.g., amine), solventAmide or substituted product

Mechanism of Action

While detailed studies are lacking, the compound’s reactivity likely stems from its ester and carbonyl groups , which enable hydrolysis and redox transformations. These functional groups may interact with biological targets (e.g., enzymes) via nucleophilic or electrophilic interactions, though specific mechanisms require further elucidation.

Research Findings

Scientific Research Applications

The compound ethyl (2S)-2-[(3S,5aS,9aS,10aS)-3-methyl-1,4-dioxodecahydropyrazino[1,2-a]indol-2(1H)-yl]pentanoate, also known as perindopril diketopiperazine or Perindopril Related Compound F, is primarily recognized as an impurity and degradation product of the drug perindopril . Perindopril is an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension .

Scientific Research Applications
While the primary role of ethyl (2S)-2-[(3S,5aS,9aS,10aS)-3-methyl-1,4-dioxodecahydropyrazino[1,2-a]indol-2(1H)-yl]pentanoate is that of an impurity standard, it is also used in pharmaceutical research . LGC Standards sells this compound as a high-quality reference material and impurity reference material .

  • Impurity Reference Standard The compound is used as a reference standard to ensure the quality and competence of reference standard manufacturers .
  • Analyte in Pharmaceutical Research It serves as an analyte in pharmaceutical research, particularly in the study of cardiac drugs, beta blockers, and antihypertensives .
  • Study of Perindopril Degradation It is utilized in degradation studies of perindopril to understand the formation of impurities and degradation pathways .

Properties
Relevant data includes :

  • Molecular Formula: C19H30N2O4C_{19}H_{30}N_2O_4
  • Molecular Weight: 350.45 g/mol
  • CAS Number: 129970-98-5

Mechanism of Action

The mechanism of action of ethyl (2S)-2-[(3S,5aS,9aS,10aS)-3-methyl-1,4-dioxo-dodecahydropyrazino[1,2-a]indol-2-yl]pentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Compounds for Comparison:

Enalapril-Related Compound D: (S)-Ethyl 2-[(3S,8aS)-3-methyl-1,4-dioxohexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl]-4-phenylbutanoate

Perindopril Cyclization Product: Ethyl (2S)-2-[(3S,5aS,9aS,10aS)-3-methyl-1,4-dioxo-dodecahydropyrazino[1,2-a]indol-2-yl]pentanoate

Comparative Analysis:

Property Perindopril Cyclization Product Enalapril-Related Compound D
Molecular Formula C₁₉H₃₀N₂O₄ C₂₀H₂₆N₂O₄
Molecular Weight 358.47 g/mol 358.43 g/mol
Core Structure Pyrazino[1,2-a]indole with dodecahydro fusion Pyrrolo[1,2-a]pyrazine with hexahydro fusion
Substituents - Ethyl pentanoate side chain
- 3-Methyl group
- Ethyl 4-phenylbutanoate side chain
- 3-Methyl group
Stereochemistry 2S,3S,5aS,9aS,10aS 3S,8aS
Toxicity Profile High toxicity (limits drug stability) Not explicitly reported, but classified as a process impurity
Pharmacological Role Degradation product (reduces ACE inhibition efficacy) Synthetic impurity in enalapril production

Key Findings:

  • Structural Differences: While both compounds share a diketopiperazine-like core, the perindopril derivative incorporates a larger indole-fused system (pyrazinoindole vs. pyrrolopyrazine), contributing to distinct conformational rigidity and solubility profiles .
  • Stereochemical Complexity: The perindopril cyclization product exhibits higher stereochemical specificity (five stereocenters vs. two in Enalapril D), which may correlate with its pronounced toxicity and stability issues .

Pharmacological Implications

  • Both compounds are undesirable byproducts in ACE inhibitor formulations. However, the perindopril cyclization product is particularly problematic due to its acute toxicity, necessitating stringent quality control during drug manufacturing .
  • Structural modifications to the parent drugs (e.g., altering side chains or introducing stabilizing groups) could mitigate cyclization, as demonstrated in newer ACE inhibitors like lisinopril, which lacks an ester group and thus resists degradation .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing ethyl (2S)-2-[(3S,5aS,9aS,10aS)-3-methyl-1,4-dioxo-dodecahydropyrazino[1,2-a]indol-2-yl]pentanoate, and how can purification be optimized?

  • Methodological Answer : The synthesis involves α-bromoaldehyde intermediates and thiosemicarbazide reactions, followed by column chromatography (99.9% EtOAc, 0.1% NH4OH) for purification . Low yields (e.g., 31% in ) suggest optimization via solvent selection (e.g., POCl3 for cyclization) or temperature modulation. Monitoring reaction progression with TLC and adjusting stoichiometric ratios of reagents (e.g., thiosemicarbazide) can improve efficiency.

Q. How can the stereochemical configuration and crystal structure of this compound be confirmed experimentally?

  • Methodological Answer : X-ray crystallography is critical for resolving the stereochemistry, as demonstrated in the crystal structure analysis of the analogous compound (R)-ethyl 2-((3S,5aS,9aS,10aS)-3-methyl-1,4-dioxo-decahydropyrazino[1,2-a]indol-2-yl)pentanoate . Complementary techniques include 1H^1H NMR (e.g., δ 1.22 ppm for ethyl groups) and chiral HPLC to verify enantiopurity.

Advanced Research Questions

Q. What computational strategies can predict reaction pathways and intermediates in the synthesis of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., density functional theory) combined with reaction path search algorithms, as employed by ICReDD, can model intermediates and transition states . COMSOL Multiphysics simulations may optimize parameters like reaction kinetics or solvent effects . Validate computational predictions with experimental 1H^1H NMR shifts (e.g., δ 2.32 ppm for methylene groups) .

Q. How should researchers address contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Discrepancies in NMR or mass spectrometry data require cross-validation with alternative techniques (e.g., 2D NMR, X-ray diffraction). For example, in , 1H^1H NMR signals at δ 4.85 ppm (broad singlet) suggest amine protons; conflicting integrations can be resolved via deuterium exchange or HSQC experiments. Statistical tools like principal component analysis (PCA) may identify outliers in datasets .

Q. What AI-driven methodologies enhance experimental design for optimizing synthetic routes?

  • Methodological Answer : AI platforms integrated with robotic labs enable autonomous experimentation, adjusting variables (e.g., temperature, catalyst loading) in real-time . Machine learning models trained on reaction databases (e.g., USPTO) can propose novel pathways or predict yields. For example, AI-guided optimization of thiadiazole derivatives in improved yields to 72% via POCl3-mediated cyclization .

Q. How can researchers design pharmacological assays to evaluate bioactivity while minimizing off-target effects?

  • Methodological Answer : Structure-activity relationship (SAR) studies should prioritize functional group modifications (e.g., methyl or cyclohexyl substituents in ) to assess binding affinity . High-throughput screening with orthogonal assays (e.g., enzyme inhibition and cell viability) reduces false positives. Molecular docking against target proteins (e.g., enzymes in the pyrazinoindole scaffold) complements experimental data .

Methodological Frameworks

Q. What factorial design approaches are suitable for analyzing multi-variable synthetic processes?

  • Methodological Answer : Full or fractional factorial designs (e.g., 2k^k designs) systematically test variables like solvent polarity, reaction time, and catalyst type. For instance, optimizing the thiosemicarbazide reaction in required a 3-factor design (temperature, stoichiometry, solvent) to maximize yield . Response surface methodology (RSM) further refines optimal conditions.

Q. How can hybrid computational-experimental workflows accelerate reaction discovery?

  • Methodological Answer : Integrate quantum mechanics/molecular mechanics (QM/MM) simulations with robotic synthesis platforms. ICReDD’s approach combines reaction path searches, automated data extraction, and iterative feedback loops to narrow experimental conditions . For example, simulating POCl3-mediated cyclization ( ) reduced trial-and-error experimentation .

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